4-hydroxy-1-(isoquinolin-5-yl)butan-1-one
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Overview
Description
4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-1-(isoquinolin-5-yl)butan-1-one can be achieved through multi-component reactions. One common method involves the reaction of 2,7-naphthalenediol, an aldehyde, and ammonium carboxylate in ethanol under reflux conditions . This method is advantageous due to its short reaction times, high yields, and the absence of a catalyst .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxy-1-(isoquinolin-5-yl)butan-1-one involves its interaction with various molecular targets. The isoquinoline moiety is known to interact with enzymes and receptors, potentially inhibiting bacterial growth or inducing apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with DNA synthesis or protein function in microbial and cancer cells .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl and quinoline structure and are known for their pharmaceutical activities.
Isoquinoline Derivatives: Other derivatives of isoquinoline, such as those synthesized via the Betti reaction, exhibit similar biological activities.
Uniqueness: 4-Hydroxy-1-(isoquinolin-5-yl)butan-1-one is unique due to its specific substitution pattern on the isoquinoline ring and the presence of a butanone moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other isoquinoline derivatives .
Properties
CAS No. |
1699519-62-4 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.2 |
Purity |
91 |
Origin of Product |
United States |
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